molecular formula C9H9N3O B11779204 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile

2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile

Cat. No.: B11779204
M. Wt: 175.19 g/mol
InChI Key: VKADWBBFCBDTIX-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile is a nitrile-containing heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 3. The 3-oxopropanenitrile moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems. Its structural attributes—including the electron-deficient pyrimidine ring and the electron-withdrawing nitrile group—influence its chemical behavior, solubility, and applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H9N3O/c1-6(3-10)9(13)8-4-11-7(2)12-5-8/h4-6H,1-2H3

InChI Key

VKADWBBFCBDTIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(=O)C(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the nitrile group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities between 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile and related compounds:

Compound Name Core Heterocycle Substituents Functional Groups Reactivity Applications References
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile Pyrimidine 2-methylpyrimidin-5-yl, methyl at β-position Nitrile, ketone Electrophilic at β-keto position; reacts with nucleophiles (e.g., amines) Heterocyclic synthesis, drug intermediates -
3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile Thiazole Tosylamino at position 2, methyl at position 4 Nitrile, ketone, sulfonamide Reacts with α,β-unsaturated nitriles and nitrogen nucleophiles Synthesis of polyheterocyclic systems
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate Pyrimidine 4-methylpyrimidin-5-yl, morpholinyl at position 2 Ester, ketone Ester hydrolysis under basic/acidic conditions; nucleophilic acyl substitution Lab-scale organic synthesis
Complex nucleotide-like compound () Pyrimidine (modified) Bis(4-methoxyphenyl)(phenyl) methoxy, tert-butyldimethylsilyloxy, tetrahydrofuran Phosphoramidite, nitrile Site-specific reactivity for nucleotide coupling; sensitive to deprotection Oligonucleotide synthesis

Key Research Findings and Distinctions

Solubility and Stability
  • The morpholinyl substituent in the ester analog () improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the target compound, which is sparingly soluble in water but dissolves in chlorinated solvents.

Biological Activity

2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile (CAS: 1956377-72-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C9H9N3O
  • Molecular Weight : 175.19 g/mol
  • IUPAC Name : 2-methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile
  • Purity : 97% .

The biological activity of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyrimidine ring and the nitrile group contributes to its potential as an enzyme inhibitor or receptor modulator.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of:

  • Breast Cancer Cells
  • Lung Cancer Cells

In vitro studies demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against:

  • Gram-positive bacteria
  • Fungi

Case Studies

  • Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry assessed the antitumor effects of various derivatives of pyrimidine compounds, including 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, supporting its potential for further development as an anticancer agent.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of the compound against clinical isolates. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Data Tables

Biological ActivityObserved EffectsConcentration Range
AntitumorCytotoxicity10 µM - 50 µM
AntimicrobialInhibition of Gram-positive bacteriaMIC: 32 µg/mL

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